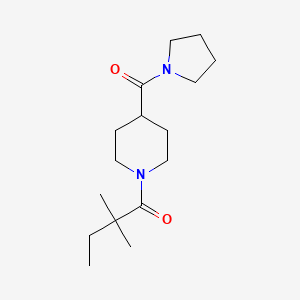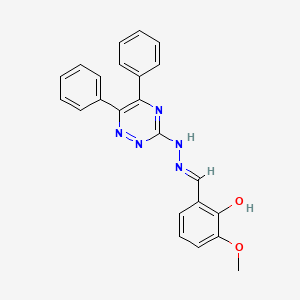
1-(2,2-dimethylbutanoyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylbutanoyl)-4-(1-pyrrolidinylcarbonyl)piperidine, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a piperidine derivative that has been shown to have potential therapeutic applications in various fields, including neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
DMPP has been extensively studied in the field of neuroscience due to its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Research has shown that DMPP can selectively activate α7 nAChRs, leading to increased cognitive function and memory in animal models. DMPP has also been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
DMPP acts as an agonist of α7 nAChRs, causing an influx of calcium ions into the cell. This influx leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of synaptic plasticity and memory formation. DMPP has also been shown to enhance the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including increased cognitive function and memory, enhanced synaptic plasticity, and improved motor function. DMPP has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPP is its selectivity for α7 nAChRs, which allows for the specific modulation of this receptor subtype. DMPP is also relatively easy to synthesize and purify, making it a useful tool for studying the effects of α7 nAChR activation. However, DMPP has a short half-life in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for DMPP research, including the development of more potent and selective α7 nAChR agonists, the investigation of DMPP as a potential treatment for various neurological and inflammatory diseases, and the exploration of DMPP's effects on other signaling pathways and neurotransmitter systems. Additionally, the development of novel drug delivery systems may allow for the improved pharmacokinetics of DMPP and increase its potential therapeutic applications.
Métodos De Síntesis
DMPP can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dimethylbutyryl chloride and 1-pyrrolidinecarboxylic acid. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-16(2,3)15(20)18-11-7-13(8-12-18)14(19)17-9-5-6-10-17/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVZVFDIULAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6054666.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6054707.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6054765.png)